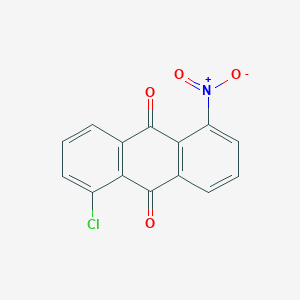

1-Chloro-5-nitroanthraquinone

Beschreibung

Contextual Significance within Anthraquinone (B42736) Chemistry

Anthraquinones are a large class of aromatic organic compounds based on the 9,10-anthraquinone (also known as 9,10-dioxoanthracene) structure. wikipedia.org These compounds are notable for their vibrant colors and are used extensively as dyes and pigments. ontosight.ailongdom.org The versatility of the anthraquinone scaffold allows for the introduction of various functional groups, leading to a wide array of derivatives with tailored properties. colab.ws

1-Chloro-5-nitroanthraquinone serves as a key intermediate in the synthesis of other anthraquinone derivatives. nih.govhaz-map.com The presence of the chloro and nitro groups at specific positions on the anthraquinone core makes it a valuable precursor for creating more complex molecules, particularly in the realm of dye chemistry. google.com The reactivity of the chlorine atom, for instance, allows for its substitution to introduce other functional groups, thereby modifying the color and other properties of the final dye molecule. google.com

Historical Trajectories in Anthraquinone Synthesis and Applications

The history of anthraquinone chemistry is intertwined with the development of the synthetic dye industry. The first synthesis of anthraquinone was achieved in 1840 by the oxidation of anthracene. nih.gov A significant milestone was the successful synthesis of alizarin, a red dye, from anthracene, which established the relationship between the two compounds. nih.govbritannica.com This discovery paved the way for the industrial production of synthetic dyes, which began to dominate the market by the early 20th century. colab.wsbritannica.com

Historically, the synthesis of chloroanthraquinones often involved the use of mercury as a catalyst, a practice that raised significant environmental concerns. google.com This led to the development of mercury-free synthesis methods, highlighting a continuous drive towards greener and more sustainable chemical processes in the production of these important intermediates. google.comgoogle.com

The applications of anthraquinones have expanded beyond dyes. They are used in the paper industry as a digester additive, in the production of hydrogen peroxide, and have been investigated for various pharmaceutical applications, including their potential as antimicrobial and anticancer agents. wikipedia.orgnih.govresearchgate.netwikipedia.org

Rationale for Focused Investigation of this compound

The specific arrangement of substituents in this compound makes it a compound of particular interest for several reasons. The presence of both an electron-withdrawing nitro group and a halogen atom influences the electronic properties of the anthraquinone system, which can be exploited in various applications.

A primary driver for its investigation is its role as a chemical intermediate. nih.govhaz-map.com It is a precursor for producing 1-amino-5-chloroanthraquinone (B91124), another important intermediate in the dye industry. nih.govhaz-map.com Furthermore, research into its derivatives extends to materials science, with potential applications in organic electronics such as organic photovoltaics and organic light-emitting diodes (OLEDs), where its electronic properties could enhance device performance. solubilityofthings.com The photophysical properties of related disubstituted anthraquinones are also being studied for their potential as lasing organic dyes. orientjchem.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H6ClNO4 nih.govnist.gov |

| Molecular Weight | 287.65 g/mol nih.gov |

| Appearance | Yellow crystalline solid solubilityofthings.com |

| Melting Point | 175 °C (347 °F; 448 K) solubilityofthings.com |

| Boiling Point | 390 °C (734 °F; 663 K) solubilityofthings.com |

| Density | 1.6373 g/cm³ solubilityofthings.com |

| CAS Number | 129-40-8 nist.gov |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

129-40-8 |

|---|---|

Molekularformel |

C14H6ClNO4 |

Molekulargewicht |

287.65 g/mol |

IUPAC-Name |

1-chloro-5-nitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H6ClNO4/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16(19)20)12(8)14(7)18/h1-6H |

InChI-Schlüssel |

VOZLLWQPJJSWPR-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)Cl |

Kanonische SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)Cl |

Andere CAS-Nummern |

129-40-8 |

Synonyme |

1-chloro-5-nitroanthraquinone |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Chloro 5 Nitroanthraquinone and Its Derivatives

Established Synthetic Pathways to 1-Chloro-5-nitroanthraquinone

The preparation of this compound is primarily achieved through two main routes: the direct chlorination of a dinitro-substituted precursor or the chlorinative displacement of a sulfonic acid group on a nitro-substituted anthraquinone (B42736).

One documented method involves the monochlorination of 1,5-dinitroanthraquinone (B1294578) acs.org. Another established pathway is the reaction of 1-nitro-5-anthraquinonesulfonic acid with reagents like o-dichlorobenzene and sodium perchlorite, which facilitates the substitution of the sulfonate group with a chlorine atom acs.org. A similar conversion of 1-nitro-anthraquinone-5-sulphonic acid to 1-nitro-5-chloroanthraquinone has also been noted in patent literature royalsocietypublishing.org. A more recent patent describes a method for producing chloroanthraquinones from nitroanthraquinones using tetrachlorophenylphosphine as the chlorinating agent at elevated temperatures (160-180°C), a process that notably avoids the use of heavy metal catalysts tandfonline.com.

Oxidative Chlorination and Sulfonate Displacement Approaches

The displacement of a sulfonic acid group is a common and effective strategy for introducing a chlorine atom onto the anthraquinone nucleus. This transformation is typically achieved through oxidative chlorination. The process often involves treating an anthraquinonesulfonic acid with nascent chlorine, which can be generated in situ from a mixture of a chlorate (B79027) (like sodium chlorate) and a chloride source (such as hydrochloric acid or sodium chloride) in a boiling aqueous solution nih.govnih.gov.

The efficiency of this reaction can be influenced by several factors. For instance, the use of inorganic ammonium (B1175870) salts, such as ammonium chloride, in a dilute sulfuric acid medium has been shown to catalyze the reaction and increase the rate of chlorination nih.gov. The acidity of the reaction medium is also a critical parameter that can affect the reaction's outcome nih.gov. This method is not only applicable to monosulfonic acids but can also be used to produce dichloroanthraquinones from disulfonic acid precursors nih.gov. The general scheme for this reaction allows for the synthesis of various chloroanthraquinones, which are valuable intermediates for vat dyes due to the reactivity of the chlorine atom in subsequent condensation reactions tandfonline.com.

| Starting Material | Reagents | Key Conditions | Product | Reference(s) |

| 1,5-Dinitroanthraquinone | Cl₂ | Monochlorination | This compound | acs.org |

| 1-Nitro-5-anthraquinonesulfonic acid | o-Dichlorobenzene, Sodium Perchlorite | - | This compound | acs.org |

| Anthraquinone sulfonic acids | NaCl, NaClO₃, H₂SO₄ (dilute) | Boiling solution | Chloroanthraquinones | nih.govnih.gov |

| Nitroanthraquinone | Tetrachlorophenylphosphine | 160-180°C | Chloroanthraquinone | tandfonline.com |

General Anthraquinone Synthesis Strategies Applicable to Substituted Derivatives

Beyond the specific synthesis of this compound, a variety of powerful synthetic methods are employed to construct the fundamental anthraquinone skeleton with diverse substitution patterns. These strategies are crucial for creating new dyes, pigments, and biologically active molecules.

Friedel-Crafts Reactions

The Friedel-Crafts acylation is a cornerstone of anthraquinone synthesis. The classic and most widely used industrial method involves the reaction of phthalic anhydride (B1165640) with an aromatic substrate, such as benzene (B151609), in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) dissertationtopic.netsciencemadness.org. This reaction proceeds in two steps: an initial acylation to form an o-aroylbenzoic acid intermediate, followed by an intramolecular cyclization (condensation) promoted by a strong acid like concentrated sulfuric acid to close the central ring and form the anthraquinone core sciencemadness.orgroyalsocietypublishing.org.

While effective, this traditional method generates significant waste. Consequently, greener alternatives have been developed. Research has demonstrated the use of solid acid catalysts, which are often reusable and produce less waste researchgate.net. One such approach employs alum (KAl(SO₄)₂·12H₂O) as an inexpensive, non-toxic, and water-tolerant catalyst for the reaction between phthalic anhydride and various substituted benzenes in an aqueous medium, offering high yields under mild conditions tandfonline.comtandfonline.comresearchgate.net. Other studies have explored modified zeolites as solid acid catalysts for one-pot syntheses from benzene and phthalic anhydride researchgate.net. It is important to note that Friedel-Crafts reactions with substituted benzenes can sometimes yield mixtures of isomeric products due to the potential for substituent migration during the reaction royalsocietypublishing.org.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent/Conditions | Key Feature | Reference(s) |

| Benzene | Phthalic Anhydride | AlCl₃, then H₂SO₄ | Dichloromethane or solvent-free | Classic industrial method | dissertationtopic.netsciencemadness.orgroyalsocietypublishing.org |

| Substituted Benzenes | Phthalic Anhydride | Alum (KAl(SO₄)₂·12H₂O) | Water, Ambient Temp | Green, inexpensive catalyst | tandfonline.comtandfonline.comresearchgate.net |

| Benzene | Phthalic Anhydride | Modified Hβ Zeolite | Microwave, One-pot | Heterogeneous catalysis | researchgate.net |

| Isopropyl-substituted benzenes | Phthalic Anhydride | AlCl₃, then H₂SO₄ | Dichloromethane | Can lead to product mixtures via isopropyl group migration | royalsocietypublishing.org |

Cycloaddition and Cyclodehydration Protocols

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful and versatile route to highly substituted anthraquinone and hydroanthraquinone systems. This [4+2] cycloaddition typically involves the reaction of a dienophile, such as a 1,4-naphthoquinone (B94277), with a conjugated diene royalsocietypublishing.orgnih.gov. The resulting cycloadduct can then be aromatized, often through oxidation, to yield the final anthraquinone product. This strategy is highly valued for its ability to build the carbocyclic framework with significant stereochemical and regiochemical control, making it a staple in the total synthesis of complex natural products royalsocietypublishing.orgnih.govnih.gov.

Various substituted dienes and naphthoquinones can be employed, allowing for the synthesis of a wide array of functionalized anthraquinones royalsocietypublishing.orgrsc.org. The reaction can be performed as a one-pot process where the initial Diels-Alder adduct is not isolated but directly oxidized to the anthraquinone scirp.orgresearchgate.netgoogle.com. Another important transformation is the Marschalk reaction, which allows for the introduction of alkyl substituents onto a phenolic anthraquinone. The reaction involves the reduction of the anthraquinone to its leuco (hydroquinone) form, which is then reacted with an aldehyde in the presence of a base, followed by re-oxidation to the substituted anthraquinone wikipedia.orgnih.govomicsonline.org.

Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed cross-coupling reactions to create C-C and C-N bonds, and these methods have been successfully applied to the functionalization of anthraquinones colab.ws. The Suzuki-Miyaura coupling is a prominent example, enabling the arylation of the anthraquinone core. This reaction typically couples a halogenated anthraquinone (e.g., bromo- or iodoanthraquinone) or an anthraquinone triflate with an arylboronic acid in the presence of a palladium catalyst researchgate.netresearchgate.netthieme-connect.com. This method is highly effective for the site-selective synthesis of aryl-substituted anthraquinones, which are of interest for materials science and medicinal chemistry researchgate.netresearchgate.net. The development of robust catalysts, such as palladacycles, has enabled even complex transformations like triple Suzuki couplings on a dibromoanthracene core acs.org. Beyond C-C bonds, palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) are also employed to synthesize aminoanthraquinones, which are important dye components acs.org.

| Reaction Type | Anthraquinone Substrate | Coupling Partner | Catalyst System | Resulting Bond | Reference(s) |

| Suzuki-Miyaura | Halogenated Anthraquinone | Arylboronic Acid | Palladium(0) complexes | C(sp²)-C(sp²) | researchgate.netresearchgate.net |

| Suzuki-Miyaura | Anthraquinone Triflate | Arylboronic Acid | Palladium(0) complexes | C(sp²)-C(sp²) | researchgate.netresearchgate.net |

| Suzuki-Miyaura | 1,8-Dichloroanthracene | Arylboronic Acid | Pd-PEPPSI-iPr | C(sp²)-C(sp²) | beilstein-journals.org |

| Buchwald-Hartwig | 1,8-Diaminoanthraquinone | Ethylenediamine | Palladium-based | C(sp²)-N | acs.org |

One-Pot and Green Chemistry Approaches

There is a growing emphasis on developing synthetic routes that are more efficient and environmentally benign. One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of time, resource, and waste reduction. Several one-pot procedures for anthraquinone synthesis have been developed, often combining a Diels-Alder reaction with a subsequent oxidation or aromatization step acs.orgscirp.orgthieme-connect.comthieme-connect.com. For instance, substituted anthraquinones can be produced in a single pot from 1,4-naphthoquinone and butadienes using bifunctional Mo-V-P heteropoly acids, which act as both Brønsted acids for the cycloaddition and as re-oxidizable catalysts for the aromatization step scirp.orgresearchgate.net. Another one-pot strategy involves a palladium-catalyzed direct acylation followed by an intramolecular Friedel-Crafts cyclization to build the anthraquinone framework beilstein-journals.orgthieme-connect.com.

The principles of green chemistry are also being applied to anthraquinone synthesis. This includes the use of water as a safe and abundant solvent, as seen in the alum-catalyzed Friedel-Crafts reaction tandfonline.comtandfonline.com. Other green approaches focus on using recoverable and reusable catalysts or employing environmentally friendly energy sources like visible light. An example is the synthesis of a polymeric photosensitizer containing an anthraquinone moiety that can be used for aerobic photooxidation reactions and easily recovered and reused multiple times nih.gov. The use of materials derived from natural and renewable sources is also a key aspect of green chemistry in this field coventry.ac.uk.

Selective Functionalization and Derivatization Strategies

The strategic modification of this compound and its parent compounds is crucial for creating a diverse array of anthraquinone-based molecules with specific properties. These strategies primarily exploit the reactivity of the chloro and nitro groups.

A primary route for the derivatization of anthraquinones involves nucleophilic substitution, particularly for the synthesis of aminoanthraquinones, which are vital precursors for many dyes. mdpi.com The chlorine atom at the 1-position of the anthraquinone skeleton is susceptible to replacement by nitrogen-based nucleophiles.

This compound is used as a chemical intermediate for producing 1-amino-5-chloroanthraquinone (B91124). nih.gov This transformation is a classic example of nucleophilic aromatic substitution where an amino group displaces the chloro substituent. Similarly, processes have been developed to synthesize 1-aminoanthraquinones by reacting a 1-substituted anthraquinone carboxylic acid with ammonia (B1221849) or an amine. google.com In these reactions, the leaving group (e.g., chlorine) is replaced by an -NH2 group or its substituted variant.

A notable industrial method involves the high-temperature ammonolysis of nitroanthraquinones to yield aminoanthraquinones. mdpi.com While this example uses a nitro group as the leaving group, the principle of nucleophilic substitution by ammonia is central. This process can lead to the formation of important dye intermediates like 1-aminoanthraquinone (B167232) and 1,5-diaminoanthraquinone. mdpi.com

Table 1: Research Findings on Nucleophilic Substitution for Aminoanthraquinone Synthesis

| Starting Material | Reagent | Product | Key Findings |

|---|---|---|---|

| 1-Nitroanthraquinone (B1630840) | Aqueous Ammonia | 1-Aminoanthraquinone | A continuous-flow method achieved an ~88% yield under optimized conditions (213 °C, 4.3 min residence time). mdpi.com |

| 1-Chloroanthraquinone Carboxylic Acid | Ammonia (or RNH₂) | 1-Aminoanthraquinone Carboxylic Acid | The 1-chloro group is effectively replaced by ammonia to form the corresponding amino derivative. google.com |

| This compound | Not Specified | 1-Amino-5-chloroanthraquinone | Serves as a key intermediate in the synthesis pathway. nih.gov |

The formation of new bonds between a carbon atom on the anthraquinone ring and various heteroatoms (X) is fundamental to creating derivatives with tailored properties.

C-N Bond Formation: As detailed in the previous section, the most prominent C-N bond formation is achieved through ammonolysis or amination reactions to produce aminoanthraquinones. mdpi.comgoogle.com Another significant reaction is the condensation dehydrochlorination between a chloroanthraquinone (like 1-chloroanthraquinone) and an aminoanthraquinone, which yields larger, more complex vat dyes. google.com

C-O Bond Formation: Hydroxylation represents a key C-O bond formation pathway. During certain high-temperature reactions like ammonolysis, hydroxylation of the anthraquinone core can occur as a side reaction, leading to the formation of byproducts. mdpi.com

C-S Bond Formation: Sulfonation is a well-established method for introducing C-S bonds. For instance, unreacted 1-nitroanthraquinone can be treated with a sodium sulfite (B76179) solution, converting it into a water-miscible sodium anthraquinone sulfonate. google.com This not only aids in purification but also demonstrates a practical method for C-S bond formation.

C-Hal Bond Formation: The synthesis of chloroanthraquinones often involves direct chlorination. One method involves the reaction of nitroanthraquinone with tetrachlorophenylphosphine at high temperatures (160-180°C) to produce chloroanthraquinone, avoiding the use of toxic mercury catalysts. google.com Another approach uses radical initiators to facilitate a stable free radical chlorination reaction below 170°C. google.com

Information regarding C-C, C-Se, C-B, and C-P bond formation directly involving this compound is less prevalent in the surveyed literature, which primarily focuses on transformations for dye synthesis.

The substituents on the anthraquinone nucleus dictate its reactivity and its properties as a chromophore. This compound appears as a yellow crystalline solid, and its derivatives are utilized in the manufacturing of dyes and pigments for textiles and plastics. solubilityofthings.com

The electron-deficient nature of the anthraquinone system, enhanced by the electron-withdrawing chloro and nitro groups, is key to its chemical reactivity. Modifications to these groups can drastically alter the molecule's electronic structure and, therefore, its color and reactivity. For example, the reduction of the nitro group to an amino group introduces an electron-donating group, causing a significant bathochromic (deepening of color) shift in the absorption spectrum. This transformation is fundamental to creating a wide palette of anthraquinone dyes known for their high color fastness. mdpi.com The interplay between electron-withdrawing and electron-donating groups across the anthraquinone skeleton allows for fine-tuning of the final dye's spectral properties.

Continuous-Flow Synthesis Methodologies for Anthraquinone Derivatives

Modern synthetic chemistry increasingly employs continuous-flow technology to enhance safety, efficiency, and control over reaction parameters. mdpi.com This methodology is particularly advantageous for reactions that are highly exothermic or require precise control, such as the synthesis of anthraquinone derivatives.

Continuous-flow microreactors provide superior heat and mass transfer, allow for rigorous regulation of process parameters like temperature and residence time, and offer inherent safety benefits over traditional batch processes. mdpi.com

A prime example is the synthesis of 1-aminoanthraquinone via high-temperature ammonolysis of 1-nitroanthraquinone. A study utilizing a continuous-flow method investigated the impact of various conditions, including reaction temperature, residence time, and the molar ratio of ammonia to the starting material. mdpi.com

Table 2: Optimized Conditions for Continuous-Flow Synthesis of 1-Aminoanthraquinone

| Parameter | Optimized Value |

|---|---|

| Reaction Temperature | 213 °C |

| Residence Time | 4.3 minutes |

| Molar Ratio (Ammonia to 1-Nitroanthraquinone) | 4.5 |

| Resulting Yield | ~88% |

Data sourced from a study on high-temperature ammonolysis using a continuous-flow method. mdpi.com

This approach not only achieved a high yield but also allowed for the development of a kinetic model to better understand the ammonolysis process, guiding future reactor design and process intensification. mdpi.com The success of this method for a related compound underscores its potential applicability for transformations of this compound.

Molecular Structure, Electronic Properties, and Reactivity Mechanisms

Influence of Chlorine and Nitro Substituents on Electronic Structure

The electronic landscape of the anthraquinone (B42736) core in 1-Chloro-5-nitroanthraquinone is significantly modified by the presence of the chlorine and nitro substituents. Both the chlorine atom at the 1-position and the nitro group at the 5-position are electron-withdrawing groups. They exert their influence through a combination of inductive and resonance effects, which collectively reduce the electron density of the aromatic system.

The chlorine atom, due to its high electronegativity, withdraws electron density from the anthraquinone rings through the sigma (σ) bond framework via the inductive effect. The nitro group is a particularly potent electron-withdrawing entity, operating through both a strong inductive effect and a powerful resonance effect. The resonance effect of the nitro group delocalizes electron density from the aromatic rings onto the oxygen atoms of the nitro group. This dual influence makes the anthraquinone nucleus in this molecule electron-deficient. This electron deficiency is a key determinant of the compound's chemical reactivity and physical properties.

Electron-Accepting Characteristics and Redox Behavior

The electron-deficient nature imparted by the chloro and nitro substituents enhances the electron-accepting (electrophilic) character of this compound. Anthraquinones, in general, are known to undergo reversible reduction-oxidation (redox) reactions. The presence of electron-withdrawing groups facilitates the reduction process by stabilizing the resulting radical anion and dianion species.

Reaction Mechanisms of Anthraquinone Derivatives

The reactivity of this compound is dictated by its electronic structure, with photochemical pathways being of significant interest for nitroaromatic compounds.

Photoreactivity and Excited State Phenomena

Upon absorption of light, nitroaromatic compounds can be promoted to an electronically excited singlet state (S₁). nih.gov For many nitroaromatic molecules, this initial excited state is short-lived and can undergo rapid intersystem crossing (ISC) to a more stable triplet state (T₁). nih.govresearchgate.netacs.org The efficiency and dynamics of this process are influenced by the specific molecular structure and the surrounding environment. researchgate.net

Studies on related nitroaromatic compounds have demonstrated that the triplet state is often the key photoactive species. researchgate.net The photochemistry of anthraquinone derivatives can lead to various reactions, including hydrogen abstraction and photosubstitution. The specific pathways for this compound would be influenced by the nature of the solvent and the presence of other reactants.

Formation of Reactive Intermediates

The photolysis of nitroaromatic compounds can lead to the formation of several reactive intermediates. The excited triplet state itself is a reactive diradical species. For some nitroaromatic compounds, photochemical reactions can proceed through the formation of nitro-nitrite isomers, which can then lead to the cleavage of the carbon-nitro bond, generating nitric oxide (NO) and an aryloxy radical. researchgate.netnih.gov

Computational Chemistry and Theoretical Modeling of 1 Chloro 5 Nitroanthraquinone

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and the distribution of electrons within the 1-Chloro-5-nitroanthraquinone molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For anthraquinone (B42736) derivatives, DFT studies, often employing the B3LYP functional with a basis set like 6-311G++(d,p), are used to compute the optimized molecular structure and harmonic resonance frequencies. researchgate.netnih.gov These calculations are fundamental for understanding the molecule's stability and vibrational modes. researchgate.netnih.gov

Table 1: Calculated Molecular Properties of Anthraquinone Derivatives

| Property | 1-Amino-5-chloro-anthraquinone (ACAQ) |

|---|---|

| Method | DFT/B3LYP/6-311G++(d,p) |

| Application | Optimized molecular structure, harmonic resonance frequencies |

Note: This table is illustrative of the types of data obtained from DFT calculations for a similar compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. nih.govrsc.org This method is crucial for understanding the photophysical behavior of molecules, such as their absorption of light and subsequent electronic transitions. nih.gov For instance, in a study of 1-Chloroanthraquinone, TD-DFT was used to compute the UV-visible absorption spectrum, which revealed an n–π* electronic transition. figshare.com

The choice of functional, such as LC-ωPBE, CAM-B3LYP, or ωB97X-D, is critical in TD-DFT calculations, especially for systems that may exhibit charge-transfer excited states. nih.gov These calculations provide insights into the nature and energy of the low-lying excited states, which is essential for predicting the compound's color and its potential use in applications like organic light-emitting diodes (OLEDs). nih.govsolubilityofthings.com

Molecular Reactivity Descriptors

Molecular reactivity descriptors, derived from quantum chemical calculations, provide a quantitative measure of a molecule's reactivity and the sites most susceptible to chemical attack.

Electrophilicity is a measure of a molecule's ability to accept electrons, while Fukui functions identify the regions within a molecule that are most likely to be involved in electrophilic, nucleophilic, or radical attacks. These descriptors are calculated from the changes in electron density. While specific data for this compound is not available, the Mulliken atomic charge distribution and molecular electrostatic potential (MEP) surface analysis for related compounds like 1-Amino-5-chloro-anthraquinone (ACAQ) and 1-Chloroanthraquinone (CAQ) have been used to validate their reactive sites. nih.govfigshare.com The MEP surface, in particular, visually confirms the regions of a molecule that are electron-rich or electron-poor, thus indicating potential sites for electrophilic and nucleophilic attack. nih.govfigshare.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in photoinduced processes. A larger HOMO-LUMO gap suggests higher stability. For example, the calculated HOMO-LUMO energy gap for 1-Chloroanthraquinone (CAQ) is 4.03 eV, indicating a stable structure. figshare.com This analysis is vital for applications in organic electronics, where the electronic properties of the material are paramount. figshare.comsolubilityofthings.com

Table 2: Frontier Molecular Orbital Properties of 1-Chloroanthraquinone (CAQ)

| Property | Value |

|---|---|

| HOMO-LUMO Energy Gap | 4.03 eV |

Source: Spectroscopic Characterization, Quantum Chemical and Molecular Docking Studies on 1-Chloroanthraquinone. figshare.com

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand (a small molecule) might interact with a protein receptor. researchgate.netnih.gov

For anthraquinone derivatives, molecular docking studies have been conducted to evaluate their potential as inhibitors of specific proteins. researchgate.netfigshare.com For instance, 1-Chloroanthraquinone (CAQ) has been identified as a potential inhibitor of histone deacetylase 6 (HDAC6), a protein associated with oral squamous cell carcinoma. figshare.com Similarly, 1-Amino-5-chloro-anthraquinone (ACAQ) has been shown to potentially inhibit the c-Met Kinase protein, which is linked to thyroid cancer. researchgate.netnih.gov These studies typically report a docking score, which quantifies the binding affinity, and detail the specific interactions, such as hydrogen bonds, between the ligand and the protein's active site. nih.gov

Table 3: Molecular Docking Results for Anthraquinone Derivatives

| Compound | Target Protein | Significance |

|---|---|---|

| 1-Chloroanthraquinone (CAQ) | Histone deacetylase 6 (HDAC6) | Potential inhibitor for oral squamous cell carcinoma treatment. figshare.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Anthraquinones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are pivotal in drug discovery and toxicology for predicting the activity of new compounds and for understanding the molecular features that govern their biological effects. For the anthraquinone class of compounds, QSAR studies have been instrumental in exploring their diverse biological activities, including as anticancer, antibacterial, and antifouling agents. nih.govnih.govfrontiersin.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

In the context of anthraquinones, QSAR models have been developed to understand how different substituents on the anthraquinone core influence their biological activity. For instance, a study on anthraquinone derivatives as inhibitors of the enzyme phosphoglycerate mutase 1 (PGAM1), a target in cancer therapy, utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models generated contour maps that visually represent the regions around the molecule where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding potential are favorable or unfavorable for activity. nih.gov

Research on QSAR of anthraquinones has revealed several key structure-activity relationships:

Anticancer Activity: In a study of anthra[1,9-cd]pyrazol-6(2H)-one derivatives, QSAR models showed a strong correlation between the electronic properties of the molecules and their anticancer activity. researchgate.net Descriptors related to the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were found to be significant, indicating the importance of electronic interactions in the mechanism of action. researchgate.net

Antibacterial Activity: The antibacterial activity of anthraquinones is influenced by the polarity of their substituents. nih.gov Generally, more polar substituents lead to stronger antibacterial effects. nih.gov However, the presence of hydroxyl groups is not always necessary for activity. nih.gov

Antifouling Activity: A study on the antifouling activity of various anthraquinones against marine bacteria found that even structurally simple derivatives can be highly active at low concentrations. frontiersin.org This suggests that the core anthraquinone scaffold is a potent antifouling pharmacophore. frontiersin.org

To illustrate how data is structured in a QSAR study, the following tables provide examples of molecular descriptors that would be relevant for a series of anthraquinone derivatives, including this compound, and a hypothetical QSAR model.

Table 1: Physicochemical Descriptors for a Series of Anthraquinone Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

| Anthraquinone | 208.22 | 3.39 | 34.14 |

| 1-Chloroanthraquinone | 242.66 | 4.10 | 34.14 |

| 1-Nitroanthraquinone (B1630840) | 253.21 | 3.19 | 79.93 |

| This compound | 287.65 | 3.90 | 79.93 |

| 1-Hydroxyanthraquinone | 224.22 | 2.93 | 54.37 |

| 1-Aminoanthraquinone (B167232) | 223.23 | 2.57 | 60.17 |

Note: The values for LogP and Polar Surface Area are calculated estimates and may vary depending on the software and method used.

Table 2: Hypothetical QSAR Model for Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Experimental MIC (µM) | Predicted MIC (µM) |

| Anthraquinone | >100 | 110 |

| 1-Chloroanthraquinone | 50 | 55 |

| 1-Nitroanthraquinone | 25 | 22 |

| This compound | 15 | 18 |

| 1-Hydroxyanthraquinone | 75 | 70 |

| 1-Aminoanthraquinone | 60 | 65 |

Note: This table represents a hypothetical QSAR model for illustrative purposes. The experimental and predicted MIC values are not based on actual experimental data for this specific series of compounds.

The development of robust QSAR models for anthraquinones, including this compound, is a continuous effort. These models not only help in prioritizing the synthesis of new derivatives with potentially enhanced activity but also contribute to a deeper understanding of their mechanism of action at a molecular level.

Advanced Spectroscopic Characterization Techniques

Infrared Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 1-Chloro-5-nitroanthraquinone, typically recorded as a solid pellet, reveals characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds. nist.govnist.gov

The spectrum is dominated by strong absorptions corresponding to the carbonyl (C=O) groups of the anthraquinone (B42736) core. These typically appear in the region of 1670-1690 cm⁻¹. The presence of two distinct carbonyl stretching frequencies may be observed due to the asymmetric substitution on the aromatic rings, which can influence the electronic environment of each carbonyl group.

The nitro group (NO₂) introduces strong and characteristic absorption bands. The asymmetric stretching vibration of the N-O bond is typically found in the 1520-1560 cm⁻¹ region, while the symmetric stretching vibration appears around 1340-1370 cm⁻¹. These bands are a clear indication of the presence of the nitro substituent.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Carbonyl (C=O) Stretch | 1670 - 1690 |

| Asymmetric NO₂ Stretch | 1520 - 1560 |

| Symmetric NO₂ Stretch | 1340 - 1370 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-H Bending (out-of-plane) | 690 - 900 |

Note: The table presents expected frequency ranges based on characteristic group frequencies. Actual peak positions can vary based on the specific molecular environment and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the structural assignment of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the dissymmetric nature of the molecule, all six aromatic protons are chemically non-equivalent and should, in principle, give rise to separate signals. chemicalbook.comchemicalbook.com The exact chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro groups.

The protons on the ring bearing the nitro group are expected to be shifted further downfield compared to those on the ring with the chloro substituent. Specifically, the protons ortho and para to the nitro group will experience the strongest deshielding effect. The coupling between adjacent protons (ortho-coupling) will result in doublets, while more complex splitting patterns (doublet of doublets, etc.) will arise from both ortho and meta couplings. For comparison, the aromatic protons in the parent anthraquinone molecule resonate at approximately δ 8.34 (d) and 7.83 (d). chemicalbook.com

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, 14 distinct signals are expected, corresponding to the 14 carbon atoms in its structure. nih.gov The chemical shifts of the carbonyl carbons are typically found in the highly deshielded region of the spectrum, around δ 180-190 ppm.

The carbons directly attached to the electron-withdrawing chloro and nitro groups will exhibit significant downfield shifts. The carbon bearing the chloro group (C-1) and the carbon bearing the nitro group (C-5) will have their resonances shifted to lower field compared to the corresponding carbons in unsubstituted anthraquinone. The other aromatic carbons will also show a range of chemical shifts depending on their proximity to the substituents.

| Proton/Carbon | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.0 - 9.0 | - |

| Aromatic Carbons | - | 120 - 150 |

| Carbonyl Carbons | - | 180 - 190 |

Note: This table provides predicted chemical shift ranges. Precise assignments require experimental data and often 2D NMR techniques like COSY, HSQC, and HMBC for unambiguous correlation.

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Elemental Analysis:

The molecular formula of this compound is C₁₄H₆ClNO₄. nih.gov This gives a molecular weight of approximately 287.65 g/mol . nih.gov The elemental composition can be calculated as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 14 | 168.14 | 58.48 |

| Hydrogen (H) | 1.01 | 6 | 6.06 | 2.11 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 12.32 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.87 |

| Oxygen (O) | 16.00 | 4 | 64.00 | 22.25 |

| Total | 287.66 | 100.00 |

Mass Spectrometry:

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) and the chlorine atom (Cl, 35/37 Da). The sequential loss of carbon monoxide (CO, 28 Da) from the quinone structure is also a common fragmentation pathway for anthraquinones.

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Studies

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands that are influenced by the anthraquinone chromophore and the attached substituents. nih.govpsu.eduresearchgate.net

The spectrum of anthraquinone itself typically displays several absorption bands corresponding to π→π* and n→π* transitions. nih.gov The introduction of a chloro and a nitro group, both of which are auxochromes and can act as electron-withdrawing groups, will cause shifts in the absorption maxima (λ_max) and changes in their intensities.

Generally, the presence of these substituents leads to a bathochromic (red) shift of the absorption bands compared to the parent anthraquinone. This is due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The n→π* transition, which is formally forbidden and appears as a weak band in anthraquinone, may become more allowed and intense due to the perturbation of molecular symmetry by the substituents. nih.gov

Photophysical studies on related nitro-substituted anthraquinones have shown that the nitro group can significantly influence the excited-state properties, often leading to efficient intersystem crossing to the triplet state and providing pathways for photochemical reactions. nih.govnih.gov

| Type of Transition | Expected Wavelength Range (nm) | Nature of Transition |

| π→π | 250 - 350 | Allowed, high intensity |

| n→π | 380 - 450 | Often forbidden, lower intensity |

| Intramolecular Charge Transfer (ICT) | May overlap with other bands | Dependent on solvent polarity |

Note: The exact absorption maxima and intensities are dependent on the solvent used for the measurement, as solvent polarity can influence the energy levels of the electronic states.

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches

While traditional methods for the synthesis of 1-Chloro-5-nitroanthraquinone exist, future research is anticipated to focus on the development of more efficient, sustainable, and environmentally benign synthetic routes. nih.gov One established method involves the reaction of 1-nitro-5-anthraquinonesulfonic acid with o-dichlorobenzene and sodium perchlorite. nih.gov However, contemporary research in organic synthesis is increasingly moving towards greener methodologies.

Future explorations could include:

Solid Acid Catalysis: The use of solid acid catalysts in Friedel-Crafts reactions for the synthesis of anthraquinone (B42736) derivatives under solvent-free conditions has shown promise. researchgate.net This approach offers the advantages of a single-step reaction, high yields, and the potential for catalyst regeneration and reuse. researchgate.net

Biomimetic Routes: Drawing inspiration from nature, biosynthetic pathways of anthraquinone-containing natural products often start from the enzymatic elongation of simple precursors. nih.gov Investigating biomimetic strategies could lead to novel and highly selective synthetic pathways.

Flow Chemistry: Continuous-flow methods, which have been utilized for the industrial production of related compounds like 1-amino-5-nitroanthraquinone, offer enhanced control over reaction parameters and could be adapted for the synthesis of this compound.

Expanded Derivatization for Enhanced Functionality

This compound is a valuable intermediate, primarily used in the synthesis of anthraquinone dyes and 1-amino-5-chloroanthraquinone (B91124). nih.gov The reactivity of the chloro and nitro groups provides a fertile ground for extensive derivatization to create a library of new compounds with enhanced functionalities.

Future research in this area could focus on:

Nucleophilic Substitution: The chloro and nitro groups are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This can be exploited to synthesize derivatives with tailored electronic and optical properties for applications in materials science. colab.ws

Cross-Coupling Reactions: Modern catalytic cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, can be employed to form new carbon-carbon and carbon-heteroatom bonds at the chloro-substituted position, leading to complex and functionalized anthraquinone structures.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further modified. This is a key step in the synthesis of 1-amino-5-chloroanthraquinone and opens up possibilities for creating a range of amide, imine, and other nitrogen-containing derivatives. google.com

Advanced Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. nih.govresearchgate.net For this compound and its derivatives, advanced computational modeling can provide invaluable insights.

Key areas for future computational studies include:

Predicting Electronic and Optical Properties: DFT and time-dependent DFT (TD-DFT) calculations can be used to predict the electronic spectra, HOMO-LUMO gaps, and other optoelectronic properties of this compound and its derivatives. tandfonline.comaip.org This is crucial for designing new materials for applications in organic electronics. aip.orgsolubilityofthings.com

Modeling Redox Behavior: The redox properties of anthraquinone derivatives are central to their application in energy storage devices like lithium-ion batteries. rsc.orgacs.org Computational models can be used to calculate the redox potentials of new derivatives, facilitating the in-silico screening of candidates for high-performance organic batteries. acs.orgresearchgate.net

Structure-Property Relationships: By systematically studying a range of substituted derivatives, computational models can help establish clear structure-property relationships. This understanding is essential for the rational design of new molecules with desired functionalities.

Interdisciplinary Research with Emerging Technologies

The unique properties of this compound and its potential derivatives position them at the intersection of chemistry, materials science, and engineering. Interdisciplinary research will be key to unlocking their full potential in emerging technologies.

Promising areas for future interdisciplinary research include:

Organic and Flexible Electronics: Anthraquinone derivatives are being explored for their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. aip.orgsolubilityofthings.comrsc.org The processability and tunable electronic properties of derivatives of this compound could make them suitable for use in flexible and wearable electronic devices. rciueducation.orgresearchgate.net

Energy Storage: The reversible redox chemistry of the anthraquinone core makes it an attractive candidate for organic electrode materials in rechargeable batteries. rsc.orgresearchgate.net Research into incorporating this compound derivatives into battery systems could lead to the development of more sustainable and cost-effective energy storage solutions. acs.orgrsc.org

Sensors: The anthraquinone scaffold can be functionalized to create chemosensors for the detection of specific analytes. The chloro and nitro groups of this compound offer handles for attaching receptor units, paving the way for the development of novel chemical sensors.

Q & A

Basic: What are the optimal synthetic routes for 1-Chloro-5-nitroanthraquinone, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via selective nitration of 1-chloroanthraquinone. A high-yield method involves using a nitrating system of fuming nitric acid (HNO₃), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄) in carbon tetrachloride (CCl₄) at controlled temperatures (40–60°C). Phosphoric acid moderates reactivity, reducing byproducts like dinitro derivatives. Monitor reaction progress via TLC or HPLC to optimize time (typically 4–6 hours). Post-synthesis, purify via recrystallization in ethanol or DMF .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

Answer:

- FTIR : Identify nitro (1520–1350 cm⁻¹) and chloro (750–550 cm⁻¹) functional groups.

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic proton shifts at δ 8.5–9.0 ppm for nitro groups).

- HPLC-MS : Assess purity (>97%) and detect trace isomers (e.g., 1-chloro-8-nitroanthraquinone).

- XRD : Resolve crystallographic data for structural validation.

Cross-reference with databases (e.g., Kanto Reagents’ standards) to validate spectral matches .

Advanced: How can computational chemistry resolve contradictions between experimental and theoretical electronic properties?

Answer:

Discrepancies in dipole moments or HOMO-LUMO gaps often arise from solvent effects or incomplete basis sets in DFT calculations. To reconcile:

Perform solvent-phase simulations (e.g., COSMO model) using Gaussian or ORCA software.

Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine electronic transitions.

Validate via molecular docking studies (e.g., AutoDock Vina) to assess biological activity correlations.

Inconsistent results may indicate impurities; recheck synthesis and purification steps .

Advanced: What strategies mitigate solubility challenges in polar/nonpolar solvents for reactivity studies?

Answer:

Co-solvent systems : Use DMSO:water (70:30) or DMF:chloroform (50:50) to enhance solubility.

Sonication : Apply ultrasonic treatment (30–60 min) to disrupt crystalline aggregates.

Derivatization : Introduce sulfonic acid groups via electrophilic substitution to improve aqueous solubility.

Characterize solubility changes via dynamic light scattering (DLS) or UV-Vis absorbance shifts .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

Store in amber glass vials under inert gas (N₂ or Ar) at 4°C. Avoid moisture and light, which promote nitro-group reduction or hydrolysis. Monitor degradation via periodic HPLC analysis. For extended storage (>6 months), use desiccants (silica gel) and maintain purity >95% .

Advanced: How can researchers design experiments to investigate its potential in targeted drug delivery systems?

Answer:

Molecular docking : Screen against cancer-related receptors (e.g., thyroid cancer targets) using PDB structures.

In vitro assays : Test cytotoxicity (MTT assay) and cellular uptake (fluorescence tagging) in relevant cell lines.

Pharmacokinetic modeling : Predict bioavailability via LogP (octanol-water partition coefficient) and metabolic stability (microsomal assays).

Reference anthraquinone-based drug studies (e.g., 1-amino-5-chloroanthraquinone) for mechanistic insights .

Advanced: What analytical approaches validate environmental degradation pathways in wastewater treatment?

Answer:

LC-QTOF-MS : Identify nitro-reduction metabolites (e.g., 1-chloro-5-aminoanthraquinone).

ECOSAR modeling : Predict ecotoxicity of degradation products.

Photocatalytic studies : Use TiO₂/UV systems to track nitro-group cleavage via FTIR kinetics.

Compare with EPA guidelines for chlorinated aromatics to assess environmental risks .

Basic: How can researchers ensure reproducibility in synthetic protocols?

Answer:

- Documentation : Specify reagent grades (e.g., fuming HNO₃ ≥95%), stirring rates, and temperature ramps.

- Validation : Replicate procedures using independent lab setups; share raw spectral data in supplementary materials.

- Reference controls : Include 1-nitroanthraquinone (CAS 82-44-0) as a benchmark for nitration efficiency .

Advanced: What methodologies address conflicting data in regioselectivity studies of nitration?

Answer:

Isotopic labeling : Use ¹⁵N-nitric acid to trace nitro-group positioning via NMR.

Competitive experiments : Compare nitration rates of 1-chloroanthraquinone vs. unsubstituted anthraquinone.

Computational mapping : Calculate Fukui indices to predict electrophilic attack sites.

Discrepancies may arise from steric effects or solvent polarity; optimize reaction medium (e.g., switch to acetic acid) .

Advanced: How do electronic effects of chloro and nitro substituents influence anthraquinone’s redox behavior?

Answer:

- Cyclic voltammetry : Measure reduction potentials in DMF/TBAP; nitro groups typically show irreversible peaks at -0.8 V vs. Ag/AgCl.

- DFT analysis : Correlate LUMO energies with experimental redox data. Chloro substituents increase electron-withdrawing effects, stabilizing radical intermediates.

- Comparative studies : Contrast with 1,5-dichloroanthraquinone to isolate nitro-group contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.